

Understanding the Binding Site of BRD5529 on CARD9: An In-depth Technical Guide

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Compound of Interest

Compound Name: BRD5529

Cat. No.: B606353

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding interaction between the small-molecule inhibitor **BRD5529** and its target, the Caspase Recruitment Domain-containing protein 9 (CARD9). CARD9 is a key adaptor protein in innate immune signaling, and its modulation is of significant interest for therapeutic intervention in inflammatory and autoimmune diseases. **BRD5529** has emerged as a selective inhibitor of CARD9 function by disrupting its interaction with the E3 ubiquitin ligase TRIM62.^{[1][2][3]}

Executive Summary

BRD5529 directly binds to the C-terminal domain of CARD9, a region critical for the recruitment of TRIM62.^{[2][4]} This binding event sterically hinders the CARD9-TRIM62 protein-protein interaction (PPI), thereby preventing the TRIM62-mediated K27-linked polyubiquitination of CARD9 at lysine 125 (K125).^{[2][4]} This ubiquitination is a crucial step in the activation of CARD9 and the subsequent downstream signaling cascade that leads to the activation of NF- κ B and MAPK pathways.^{[2][5]} By inhibiting this interaction, **BRD5529** effectively dampens the inflammatory response mediated by CARD9. The key binding interface for TRIM62 on CARD9 has been mapped to a 20-amino acid peptide sequence (residues 497-516) within the C-terminal domain.^[4]

Quantitative Data on BRD5529 Activity

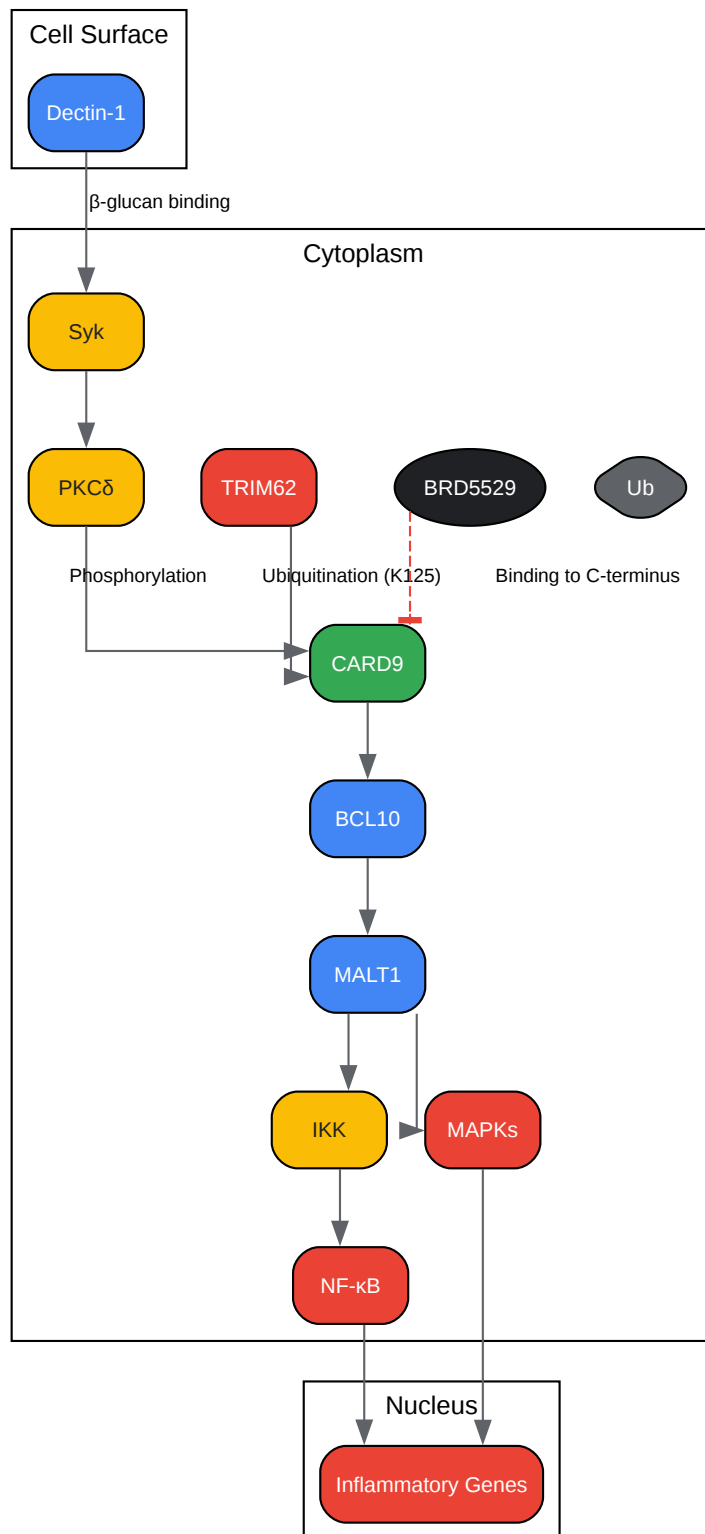
The inhibitory potency of **BRD5529** and its analogs on the CARD9-TRIM62 interaction has been quantified through in vitro assays. While a direct dissociation constant (Kd) for the **BRD5529**-CARD9 interaction is not prominently available in the reviewed literature, the half-maximal inhibitory concentration (IC50) for the disruption of the CARD9-TRIM62 PPI serves as a key indicator of its efficacy.

| Compound | IC50 for CARD9-TRIM62 PPI Inhibition (μM) | Reference |
|----------|---|---|
| BRD5529 | 8.6 | [4] [6] [7] |
| BRD4203 | 3.5 | [4] |
| BRD8991 | 6.6 | [4] |
| BRD4098 | 6.1 | [4] |

CARD9 Signaling Pathway and Mechanism of BRD5529 Inhibition

The following diagram illustrates the canonical CARD9 signaling pathway and the point of intervention by **BRD5529**.

CARD9 Signaling and BRD5529 Inhibition

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Caption: CARD9 signaling pathway initiated by Dectin-1 and inhibited by **BRD5529**.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the binding of **BRD5529** to CARD9.

Bead-Based ELISA for CARD9-TRIM62 Protein-Protein Interaction

This high-throughput assay was employed to screen for and quantify the inhibition of the CARD9-TRIM62 interaction.^{[1][4]}

Objective: To measure the dose-dependent inhibition of the CARD9-TRIM62 interaction by small molecules.

Materials:

- HEK293F cells
- Plasmids: 3XMyC-TRIM62 in pCMV and Flag-CARD9 in pcDNA4/TO
- Luminex beads
- Anti-Myc tag antibody (9E10, Sigma)
- Pierce reagents/Luminex coupling kit
- Phycoerythrin (PE)-conjugated anti-Flag antibody
- Assay buffer (e.g., PBS with 0.1% BSA)
- Test compounds (e.g., **BRD5529**) dissolved in DMSO
- 384-well plates

Procedure:

- Protein Expression: Transiently transfect HEK293F cells separately with the Myc-TRIM62 and Flag-CARD9 plasmids. Harvest cells and prepare lysates.
- Bead Conjugation: Conjugate anti-Myc tag antibody to Luminex beads according to the manufacturer's protocol.
- Assay Setup:
 - Add the anti-Myc conjugated beads to the wells of a 384-well plate.
 - Add the cell lysate containing Myc-TRIM62 and incubate to allow capture of the protein by the beads.
 - Wash the beads to remove unbound protein.
 - Add the test compounds at various concentrations.
 - Add the cell lysate containing Flag-CARD9 and incubate to allow for the interaction with TRIM62.
- Detection:
 - Wash the beads to remove unbound Flag-CARD9.
 - Add PE-conjugated anti-Flag antibody and incubate.
 - Wash the beads to remove unbound detection antibody.
- Data Acquisition: Analyze the beads using a Luminex instrument to measure the median fluorescence intensity (MFI) of PE on each bead. A decrease in MFI in the presence of a test compound indicates inhibition of the CARD9-TRIM62 interaction.

Differential Scanning Fluorimetry (DSF)

DSF was used to confirm the direct binding of **BRD5529** to CARD9 by measuring the change in the protein's thermal stability upon compound binding.^{[4][8][9]}

Objective: To determine if **BRD5529** directly binds to and stabilizes CARD9.

Materials:

- Purified recombinant CARD9 protein
- SYPRO Orange dye (or other suitable fluorescent dye)
- Assay buffer (e.g., HEPES-buffered saline)
- **BRD5529**
- Real-time PCR instrument capable of thermal ramping

Procedure:

- **Reaction Setup:** In a PCR plate, prepare reactions containing purified CARD9 protein, SYPRO Orange dye, and either **BRD5529** at various concentrations or a vehicle control (DMSO).
- **Thermal Denaturation:** Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
- **Fluorescence Monitoring:** Monitor the fluorescence of the SYPRO Orange dye in real-time as the temperature increases. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed during unfolding.
- **Data Analysis:** Plot fluorescence intensity versus temperature to generate a melting curve. The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the curve. A shift in the T_m to a higher temperature in the presence of **BRD5529** indicates that the compound binds to and stabilizes the CARD9 protein.

In Vitro Ubiquitination Assay

This assay functionally validates the inhibitory effect of **BRD5529** on the enzymatic activity of the TRIM62 E3 ligase towards its substrate, CARD9.^{[4][10]}

Objective: To assess the ability of **BRD5529** to inhibit the TRIM62-mediated ubiquitination of CARD9.

Materials:

- Purified recombinant proteins: Flag-CARD9, TRIM62, E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D2)
- Ubiquitin
- ATP
- Ubiquitination reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
- **BRD5529**
- SDS-PAGE gels and Western blotting reagents
- Anti-Flag antibody and anti-ubiquitin antibody

Procedure:

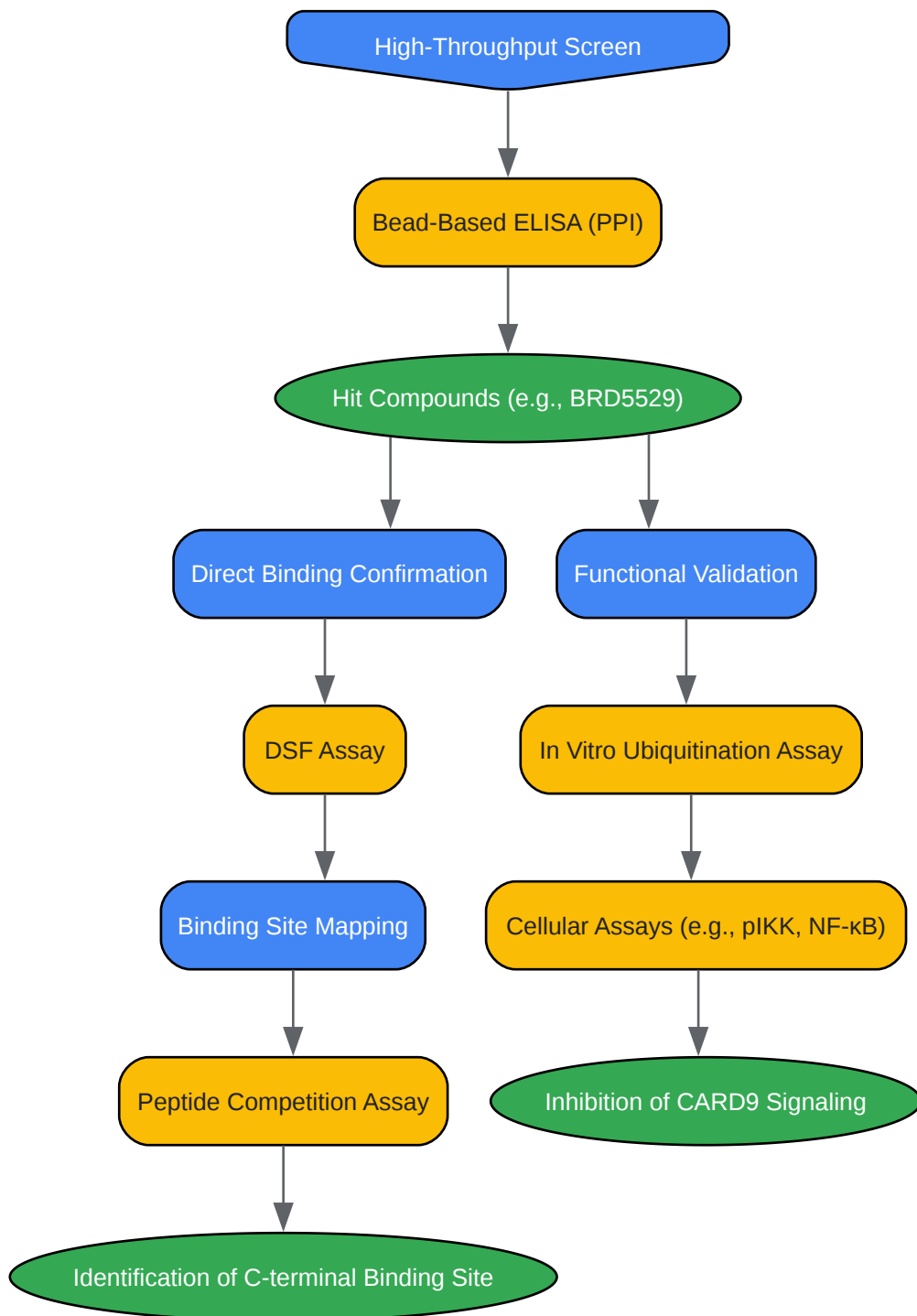
- Reaction Assembly: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination reaction buffer.
- Inhibition Step: Add **BRD5529** at the desired concentration or a vehicle control.
- Enzymatic Reaction: Add the substrate (Flag-CARD9) and the E3 ligase (TRIM62) to initiate the reaction.
- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).
- Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
- Analysis: Separate the reaction products by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

- Immunoblotting: Probe the membrane with an anti-Flag antibody to detect CARD9 and an anti-ubiquitin antibody to detect polyubiquitin chains. A reduction in the high molecular weight smear (indicating polyubiquitinated CARD9) in the presence of **BRD5529** demonstrates its inhibitory activity.

Experimental Workflow Visualization

The logical flow of experiments to identify and characterize the binding of **BRD5529** to CARD9 is depicted below.

Workflow for Characterizing BRD5529-CARD9 Interaction

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Caption: A logical workflow for the discovery and characterization of **BRD5529**.

This guide provides a detailed technical foundation for understanding the interaction between **BRD5529** and CARD9. The presented data and protocols are intended to facilitate further research and development in the field of CARD9-targeted therapeutics.

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